molecular formula C21H21N3O B12919476 4-(4-Benzylpiperidin-1-yl)quinazoline-6-carbaldehyde CAS No. 648449-24-5

4-(4-Benzylpiperidin-1-yl)quinazoline-6-carbaldehyde

Cat. No.: B12919476
CAS No.: 648449-24-5
M. Wt: 331.4 g/mol
InChI Key: XORCMHFPFSZEBK-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperidin-1-yl)quinazoline-6-carbaldehyde is a heterocyclic compound that belongs to the quinazoline family. It is characterized by the presence of a quinazoline core structure substituted with a benzylpiperidine moiety and an aldehyde group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperidin-1-yl)quinazoline-6-carbaldehyde typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperidin-1-yl)quinazoline-6-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Potassium carbonate, sodium hydride, and various nucleophiles.

Major Products Formed

    Oxidation: 4-(4-Benzylpiperidin-1-yl)quinazoline-6-carboxylic acid.

    Reduction: 4-(4-Benzylpiperidin-1-yl)quinazoline-6-methanol.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Benzylpiperidin-1-yl)quinazoline-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological properties. Its benzylpiperidine moiety enhances its ability to interact with specific molecular targets, making it a valuable compound for further research and development .

Properties

CAS No.

648449-24-5

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

4-(4-benzylpiperidin-1-yl)quinazoline-6-carbaldehyde

InChI

InChI=1S/C21H21N3O/c25-14-18-6-7-20-19(13-18)21(23-15-22-20)24-10-8-17(9-11-24)12-16-4-2-1-3-5-16/h1-7,13-15,17H,8-12H2

InChI Key

XORCMHFPFSZEBK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC=NC4=C3C=C(C=C4)C=O

Origin of Product

United States

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